molecular formula C13H7Cl3O B14387745 Phenyl(2,3,5-trichlorophenyl)methanone CAS No. 90019-35-5

Phenyl(2,3,5-trichlorophenyl)methanone

Cat. No.: B14387745
CAS No.: 90019-35-5
M. Wt: 285.5 g/mol
InChI Key: IQMWUWZMKVSGPE-UHFFFAOYSA-N
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Description

Phenyl(2,3,5-trichlorophenyl)methanone is an organic compound with the molecular formula C13H7Cl3O It is a derivative of benzophenone, where the phenyl group is substituted with three chlorine atoms at the 2, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(2,3,5-trichlorophenyl)methanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with 2,3,5-trichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. Additionally, safety measures are implemented to handle the toxic and corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,3,5-trichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(2,3,5-trichlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Phenyl(2,3,5-trichlorophenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(2,3,4-trichlorophenyl)methanone
  • Phenyl(2,4,5-trichlorophenyl)methanone
  • Phenyl(2,3,5-trifluorophenyl)methanone

Uniqueness

Phenyl(2,3,5-trichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which influences its reactivity and properties. Compared to other similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications .

Properties

CAS No.

90019-35-5

Molecular Formula

C13H7Cl3O

Molecular Weight

285.5 g/mol

IUPAC Name

phenyl-(2,3,5-trichlorophenyl)methanone

InChI

InChI=1S/C13H7Cl3O/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H

InChI Key

IQMWUWZMKVSGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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